molecular formula C11H17ClN4 B175351 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine CAS No. 112089-27-7

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine

Cat. No. B175351
M. Wt: 240.73 g/mol
InChI Key: IPXZQIXWWDIDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine, also known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCMP belongs to the family of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine is not fully understood. However, studies have shown that 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine exerts its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.

Biochemical And Physiological Effects

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to have various biochemical and physiological effects. In cancer, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. In inflammation, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to reduce oxidative stress and inflammation, which are major contributors to the pathogenesis of these diseases.

Advantages And Limitations For Lab Experiments

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard techniques such as NMR and HPLC. 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine research. One area of interest is the development of 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine derivatives with improved solubility and bioavailability. Another area of interest is the study of 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine in combination with other drugs to enhance its therapeutic effects. 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has also been shown to have potential applications in the treatment of infectious diseases, and further studies in this area are warranted. Overall, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic applications.
In conclusion, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. Further studies are needed to fully explore the therapeutic potential of 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine and its derivatives.

Synthesis Methods

The synthesis of 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine involves the reaction of 6-chloro-4,5-diaminopyrimidine with cyclohexylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation is a common feature of many diseases, and 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders such as Alzheimer's disease, 6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

112089-27-7

Product Name

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

6-chloro-4-N-(cyclohexylmethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C11H17ClN4/c12-10-9(13)11(16-7-15-10)14-6-8-4-2-1-3-5-8/h7-8H,1-6,13H2,(H,14,15,16)

InChI Key

IPXZQIXWWDIDAQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=C(C(=NC=N2)Cl)N

Canonical SMILES

C1CCC(CC1)CNC2=C(C(=NC=N2)Cl)N

synonyms

6-Chloro-N4-cyclohexylMethyl-pyriMidine-4,5-diaMine

Origin of Product

United States

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